molecular formula C25H18N2O4 B2679371 3-(4-Methylphenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione CAS No. 877657-78-8

3-(4-Methylphenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2679371
CAS No.: 877657-78-8
M. Wt: 410.429
InChI Key: YZYUVGQMAUJZKJ-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione is a heterocyclic compound featuring a benzofuropyrimidine core fused with a benzene and furan ring. The pyrimidine-2,4-dione moiety is a key pharmacophore in medicinal chemistry, often associated with diverse biological activities such as antiviral, anticancer, and anti-inflammatory effects .

Properties

CAS No.

877657-78-8

Molecular Formula

C25H18N2O4

Molecular Weight

410.429

IUPAC Name

3-(4-methylphenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H18N2O4/c1-16-11-13-18(14-12-16)27-24(29)23-22(19-9-5-6-10-21(19)31-23)26(25(27)30)15-20(28)17-7-3-2-4-8-17/h2-14H,15H2,1H3

InChI Key

YZYUVGQMAUJZKJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

Preparation Methods

The synthesis of 3-(4-Methylphenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-methylbenzaldehyde with 2-aminobenzofuran to form an intermediate Schiff base. This intermediate is then cyclized with phenacyl bromide under basic conditions to yield the target compound. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate .

Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the laboratory-scale synthesis to improve yield and scalability. This could include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

3-(4-Methylphenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenacyl group can yield a carboxylic acid derivative, while reduction can produce an alcohol derivative .

Scientific Research Applications

Anticancer Activity

Recent studies have identified this compound as a potential anticancer agent. The mechanism of action appears to involve the induction of apoptosis in cancer cells and the inhibition of tumor growth. For instance, a study on pyrimidine derivatives revealed that compounds similar to 3-(4-Methylphenyl)-1-phenacyl- benzofuro[3,2-d]pyrimidine-2,4-dione exhibited significant cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast adenocarcinoma) and HT-29 (colon adenocarcinoma) .

Case Study:
A synthesis and evaluation study demonstrated that derivatives of this compound showed promising results in inhibiting cell proliferation in multiple cancer types. The compounds were tested using MTT assays and exhibited IC50 values indicating effective cytotoxicity .

CompoundCell Line TestedIC50 Value (µM)
Compound AMDA-MB-23115
Compound BHT-2920
Compound CHepG210

Antiviral Activity

In addition to its anticancer properties, there is emerging evidence suggesting that the compound may exhibit antiviral activity. The structural characteristics of the benzofuro-pyrimidine scaffold allow for interactions with viral proteins, potentially inhibiting their function.

Research Insights:
A recent investigation into pyrimidine derivatives indicated that compounds with similar structures could inhibit viral replication by targeting specific viral enzymes . This suggests that 3-(4-Methylphenyl)-1-phenacyl- benzofuro[3,2-d]pyrimidine-2,4-dione may be explored further for its antiviral potential.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity.

Synthesis Example:
A method for synthesizing related pyrimidine compounds included the use of condensation reactions followed by cyclization steps to form the desired benzofuro-pyrimidine skeleton .

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound’s benzofuran and pyrimidine rings allow it to bind to enzymes and receptors involved in various biological pathways. For example, it may inhibit protein kinases, which are crucial for cell growth and proliferation, thereby exerting anticancer effects . The phenacyl group can also interact with cellular proteins, potentially leading to the disruption of normal cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffold Variations

The benzofuro[3,2-d]pyrimidine-2,4-dione core distinguishes this compound from other pyrimidine derivatives. Key comparisons include:

Compound Core Structure Key Features Biological Activity/Applications Source
Benzofuro[3,2-d]pyrimidine-2,4-dione Fused benzene and furan rings; high aromaticity Potential antiviral, anticancer (inferred from analogs) N/A
Imidazolidin-2,4-dione (e.g., IM-1) Non-aromatic, five-membered ring CNS modulation, antinociception (e.g., IM-3)
Thieno[2,3-d]pyrimidine-2,4-dione (PR-3) Thiophene substitution TRPA1 inhibition (mean pIC50 ~7–8 μM)
Pyrido[4,3-d]pyrimidine-2,4-dione (ONC201 derivatives) Pyridine substitution Anticancer (AKT/ERK pathway inhibition)
Furo[2,3-d]pyrimidine-2,4-dione (PR-4) Smaller furan ring High TRPA1 inhibition (pIC50 >8.5 μM)

Key Insight: The benzofuropyrimidine core’s extended aromatic system may improve binding affinity to hydrophobic targets compared to smaller scaffolds like furopyrimidine. Thieno and pyrido analogs exhibit distinct electronic profiles due to sulfur or nitrogen atoms, influencing activity .

Substituent Effects on Activity

Substituents critically modulate biological activity and physicochemical properties:

Compound Substituents Impact on Properties Activity/Application Source
Target Compound 3-(4-Methylphenyl), 1-phenacyl Enhanced lipophilicity; phenacyl introduces ketone reactivity Underexplored (analogs suggest antiviral potential) N/A
3-Isopropyl-2-(4-methoxyphenoxy)-benzofuropyrimidine 3-Isopropyl, 2-(4-methoxyphenoxy) Methoxy group increases polarity; isopropyl adds steric bulk Antiviral, anti-inflammatory
IM-1 (imidazolidin-2,4-dione) 3-Phenyl, 5-(4-methylphenyl) Methylphenyl enhances CNS penetration Pharmacological screening (CNS targets)
PR-5 (thiazolo[5,4-d]pyrimidine-4,6-dione) Thiazole substitution Increased electronegativity Highest TRPA1 inhibition in its class

Key Insight : The 4-methylphenyl group in the target compound likely improves membrane permeability over polar substituents (e.g., methoxy). Phenacyl’s ketone moiety offers a site for further derivatization, a strategy used in drug optimization .

Table 1: Comparative Analysis of Pyrimidine-2,4-dione Derivatives

Compound Name/ID Core Structure Substituents Key Activity/Application Source
Target Compound Benzofuro[3,2-d]pyrimidine 3-(4-Methylphenyl), 1-phenacyl Hypothesized antiviral/anticancer N/A
IM-3 (IM series) Imidazolidin-2,4-dione 5-(4-Ethylphenyl), 3-phenyl Antinociception, CNS modulation
PR-4 Furo[2,3-d]pyrimidine N/A TRPA1 inhibition (pIC50 >8.5 μM)
ONC201 derivative Pyrido[4,3-d]pyrimidine Tetracyclic modifications Anticancer (clinical trials)
Coral-derived nucleoside (Compound 4) Pyrimidine-2,4-dione Ribose-linked Natural product; underexplored bioactivity

Notable Trends:

  • Electron-Donating Groups : Methoxy and methyl substituents improve bioavailability but may reduce target specificity .
  • Heteroatom Influence: Sulfur (thieno) and nitrogen (pyrido) alter electronic profiles, enhancing TRPA1 or kinase inhibition .

Biological Activity

3-(4-Methylphenyl)-1-phenacyl- benzofuro[3,2-d]pyrimidine-2,4-dione is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a benzofuro-pyrimidine core, which is known for its diverse biological properties. The molecular formula is C20H16N2O3C_{20}H_{16}N_{2}O_{3} with a molecular weight of approximately 336.36 g/mol. Its unique structure allows for interactions with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within the body. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cell proliferation and survival pathways, which could be beneficial in cancer therapy.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit kinases that are crucial for tumor growth.
  • Antioxidant Activity : Its structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, indicating potential antimicrobial properties.

Biological Activity Data

The following table summarizes the biological activities reported for 3-(4-Methylphenyl)-1-phenacyl- benzofuro[3,2-d]pyrimidine-2,4-dione and related compounds:

Activity IC50/EC50 Values Reference
Anticancer (e.g., breast)25 µM
Antimicrobial (bacterial)15 µg/mL
AntioxidantIC50 30 µM

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of benzofuro-pyrimidine derivatives, 3-(4-Methylphenyl)-1-phenacyl- benzofuro[3,2-d]pyrimidine-2,4-dione demonstrated significant cytotoxic effects against breast cancer cell lines. The study utilized MTT assays to determine cell viability and found that the compound effectively reduced cell proliferation at concentrations as low as 25 µM.

Case Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial activity of the compound against several bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited notable antibacterial properties with an effective concentration (EC50) of 15 µg/mL, suggesting its potential use as a therapeutic agent in treating bacterial infections.

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. Various derivatives have been synthesized to explore structure-activity relationships (SAR), leading to improved potency against targeted pathways. The findings indicate that modifications at specific positions on the phenacyl group can significantly influence both anticancer and antimicrobial activities.

Q & A

What are the recommended synthetic routes for 3-(4-Methylphenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione, and how do solvent conditions influence reaction efficiency?

(Basic)
Answer:
The synthesis of benzofuropyrimidine-dione derivatives typically involves cyclocondensation reactions using aminobenzofuran precursors and activated carbonyl compounds. Solvent choice critically impacts yield: polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates, while solvent-free conditions or aqueous media often lead to incomplete reactions or side products. For example, a related pyrimidine-dione synthesis achieved 85% yield in DMF but failed in water or solvent-free conditions due to poor intermediate solubility . Microwave-assisted synthesis (e.g., 5-Aminouracil-based protocols) can further optimize efficiency by reducing reaction times and improving regioselectivity .

What analytical techniques are essential for confirming the crystal structure and purity of this compound?

(Basic)
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation, as demonstrated for analogous benzofuropyrimidines (mean C–C bond deviation: 0.004 Å, R factor: 0.069) . Complementary techniques include:

  • 1H/13C NMR : To verify substituent positions (e.g., distinguishing 4-methylphenyl vs. chlorophenyl groups) .
  • HPLC-MS : For purity assessment (>98% purity criteria) and detection of diastereomers .
  • IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and fused-ring vibrations .

How can structural modifications at the phenacyl group modulate biological activity, and what computational tools support this analysis?

(Advanced)
Answer:
The phenacyl moiety influences electronic properties and target binding. For example:

  • Electron-Withdrawing Groups (e.g., -Cl) : Enhance π-stacking with aromatic residues in enzymes like thymidylate synthase (TS), improving binding affinity (ΔG = -8.6 kcal/mol in TS inhibitors) .
  • Bulkier Substituents : May sterically hinder interactions with hydrophobic pockets, as seen in alpha1-adrenoceptor ligands where alkyl chain length impacted receptor selectivity .
    Methodology :
  • Molecular Docking (AutoDock Vina, Glide) : Predict binding modes using TS crystal structures (PDB: 5X66) .
  • QSAR Models : Correlate substituent Hammett constants (σ) with IC50 values in kinase assays .

What mechanisms underlie the compound’s reported anticancer activity, and how can conflicting data across studies be reconciled?

(Advanced)
Answer:
Conflicting activity data often arise from assay-specific variables (e.g., cell line selection, phosphorylation state of targets). Key mechanistic insights include:

  • AKT/ERK Pathway Inhibition : Pyrimidine-dione derivatives disrupt PI3K/AKT and MAPK/ERK signaling, as shown in tetrahydropyrido[4,3-d]pyrimidine-2,4-dione analogs .
  • Off-Target Effects : Cross-reactivity with PARP or topoisomerases may explain variability in cytotoxicity profiles .
    Resolution Strategies :
  • Phosphoproteomics : Quantify pathway-specific phosphorylation changes (e.g., p-AKT Ser473) .
  • Isozyme-Specific Assays : Use recombinant AKT1 vs. AKT2 to isolate inhibitory effects .

How can computational methods validate the compound’s interactions with therapeutic targets like thymidylate synthase?

(Advanced)
Answer:
Virtual screening and molecular dynamics (MD) simulations are critical:

  • Pharmacophore Mapping : Identify key interaction residues (e.g., TS His256, Phe225) shared with methotrexate .
  • Binding Free Energy Calculations : MM-PBSA/GBSA methods validate docking poses (e.g., ΔG = -8.6 kcal/mol for TS inhibition) .
  • ADME Prediction : SwissADME assesses drug-likeness (e.g., RO5 compliance, logP <5) to prioritize analogs .

What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

(Advanced)
Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated phenacyl) to enhance aqueous solubility .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to improve plasma half-life, as demonstrated for pyrido[2,3-d]pyrimidines .
  • Salt Formation : Hydrochloride salts of piperazinyl derivatives show enhanced stability in pharmacokinetic studies .

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